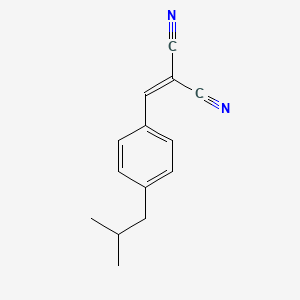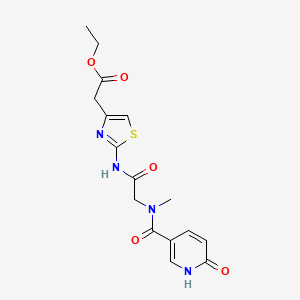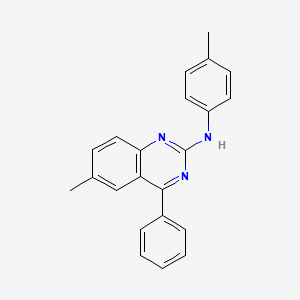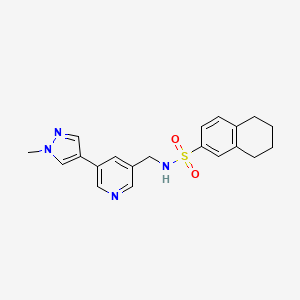
(4-Isobutylbenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isobutylbenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles. These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Isobutylbenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde (in this case, 4-isobutylbenzaldehyde) with malononitrile in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethyl acetate, and the conditions include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of solid base catalysts like Ti-Al-Mg hydrotalcite has been shown to enhance the reaction’s selectivity and yield . The process is considered green and eco-friendly due to the use of reusable catalysts and mild reaction conditions.
化学反応の分析
Types of Reactions: (4-Isobutylbenzylidene)malononitrile primarily undergoes condensation reactions, particularly the Knoevenagel condensation. It can also participate in various substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions:
Knoevenagel Condensation: Involves aldehydes and malononitrile with a base catalyst (e.g., piperidine) in an organic solvent.
Substitution Reactions: Can occur under basic or acidic conditions, depending on the substituents involved.
Major Products: The major product of the Knoevenagel condensation is this compound itself. Other products can include various substituted benzylidenemalononitriles, depending on the starting aldehyde used .
科学的研究の応用
(4-Isobutylbenzylidene)malononitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Isobutylbenzylidene)malononitrile primarily involves its participation in the Knoevenagel condensation reaction. The reaction mechanism includes the formation of an enol intermediate, which reacts with the aldehyde to form an aldol intermediate. This intermediate then undergoes base-induced elimination to yield the final product . The compound’s effects in biological systems are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
類似化合物との比較
Benzylidenemalononitrile: A closely related compound with similar chemical properties and applications.
Substituted Benzylidenemalononitriles: Compounds with various substituents on the benzylidene ring, which can alter their chemical reactivity and biological activity.
Uniqueness: (4-Isobutylbenzylidene)malononitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other benzylidenemalononitriles and can lead to different applications and effects .
特性
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11(2)7-12-3-5-13(6-4-12)8-14(9-15)10-16/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGDFRFAPCRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2857183.png)

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)
![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/new.no-structure.jpg)
![N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2857188.png)

![N-[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL]-N-ISOPROPYLAMINE](/img/structure/B2857191.png)
![3-chloro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857193.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide](/img/structure/B2857198.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)


![2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2857206.png)
